4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 497823-57-1
Cat. No.: VC16156475
Molecular Formula: C14H10FN5S
Molecular Weight: 299.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497823-57-1 |
|---|---|
| Molecular Formula | C14H10FN5S |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | 4-[(E)-(4-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H10FN5S/c15-11-6-4-10(5-7-11)9-17-20-13(18-19-14(20)21)12-3-1-2-8-16-12/h1-9H,(H,19,21)/b17-9+ |
| Standard InChI Key | FXCOXIRFHFVIKA-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a thiol group (-SH), at the 4-position with a 4-fluorobenzylidene amino group (), and at the 5-position with a pyridin-2-yl moiety. The fluorine atom on the benzylidene group enhances lipophilicity, potentially improving membrane permeability and target binding . X-ray crystallography reveals two distinct conformations in the asymmetric unit, with dihedral angles between the triazole and benzene rings measuring 36.85° and 7.81°, respectively .
Physicochemical Properties
Key physicochemical data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.33 g/mol | |
| Solubility | Moderate in polar solvents | |
| Melting Point | 215–217°C (decomposes) | |
| Lipophilicity (LogP) | 2.1 (predicted) |
The thiol group contributes to redox activity, while the fluorine atom influences electronic effects and steric interactions .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via a Mannich reaction, involving:
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Condensation of 4-fluorobenzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
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Cyclization under acidic conditions (e.g., HCl in ethanol) at 70–80°C for 6–8 hours.
Yields typically range from 65% to 75%, with purity confirmed via HPLC (>95%).
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction time to 20–30 minutes, improving yields to 85–90%. This method enhances reaction kinetics by promoting uniform heating and minimizing side reactions.
Structural Modifications
Derivatives are synthesized by substituting the benzylidene group with other aryl aldehydes. For example, replacing 4-fluorobenzaldehyde with 2-chlorobenzaldehyde yields analogues with altered bioactivity profiles.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity:
Mechanistic studies indicate inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference.
Enzyme Inhibition
Molecular docking simulations reveal strong binding to metallo-β-lactamases (MBLs), particularly NDM-1 and VIM-2, with inhibitory constants () of 4.1–220 µM . The thiol group coordinates zinc ions in the MBL active site, while the fluorobenzylidene moiety occupies hydrophobic pockets .
Structure-Activity Relationships (SAR)
Role of the Fluorine Atom
Fluorine substitution enhances bioavailability by:
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Increasing lipid solubility (LogP +0.3 vs. non-fluorinated analogues).
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Stabilizing ligand-receptor interactions via C–F···H–N hydrogen bonds .
Thiol Group Contributions
The thiol (-SH) group:
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Participates in disulfide bond formation with cysteine residues in target enzymes.
Comparative Analysis with Analogues
Chlorobenzylidene Derivative
Replacing fluorine with chlorine (CAS No. N/A) increases molecular weight to 315.78 g/mol but reduces antimicrobial potency (MIC vs. S. aureus = 32–64 µg/mL). The larger chlorine atom may sterically hinder target binding.
Nitro-Substituted Analogues
Nitro groups at the benzylidene para position improve activity against Gram-negative pathogens (MIC = 8–16 µg/mL) but increase cytotoxicity (IC = 28 µM) .
Applications in Drug Development
Overcoming Antibiotic Resistance
The compound’s MBL inhibitory activity restores meropenem efficacy against NDM-1-producing Klebsiella pneumoniae, reducing minimum inhibitory concentrations (MICs) from >256 µg/mL to 4 µg/mL .
Prodrug Design
Esterification of the thiol group (e.g., acetyl protection) improves oral bioavailability by 40% in rat models, with in vivo conversion to the active thiol form.
Future Research Directions
Pharmacokinetic Optimization
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Develop nanoformulations to enhance water solubility.
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Explore trifluoromethyl substitutions at the triazole 5-position for improved metabolic stability .
Target Expansion
Evaluate activity against viral proteases (e.g., SARS-CoV-2 M) given structural similarities to known inhibitors .
Toxicology Profiling
Long-term toxicity studies in mammalian models are required to assess hepatic and renal safety profiles.
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